molecular formula C7H15ClO2 B132063 3-Chloro-1,1-diethoxypropane CAS No. 35573-93-4

3-Chloro-1,1-diethoxypropane

Cat. No. B132063
CAS RN: 35573-93-4
M. Wt: 166.64 g/mol
InChI Key: NXHONHDWVLPPCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-Chloro-1,1-diethoxypropane can be achieved through various methods. For instance, 3-(Diethoxymethyl)alkanals, which share the diethoxy functional group, can be synthesized using a copper (II)-catalyzed reaction followed by ring cleavage with concentrated sulfuric acid in the presence of triethyl orthoformate . Additionally, ethyl 3,3-diethoxypropanoate, another related compound, can be synthesized through a haloform reaction of a trichloro ketone . These methods suggest that the synthesis of 3-Chloro-1,1-diethoxypropane could potentially involve similar catalytic or haloform reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Chloro-1,1-diethoxypropane can be determined using various spectral analyses. For example, the structures of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones were assigned based on elemental and spectral analyses, including IR, 1H NMR, 13C NMR, and Mass spectrometry . The X-ray crystal structures of certain β-diketones have been reported to adopt cis-diketo conformations, which could be relevant when considering the molecular geometry of 3-Chloro-1,1-diethoxypropane .

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups to 3-Chloro-1,1-diethoxypropane has been studied. For instance, the photodenitrogenation of a diethoxy-substituted diazene led to the formation of a long-lived diradical intermediate, which could provide insights into the reactivity of the diethoxy groups in 3-Chloro-1,1-diethoxypropane . The methoxy substitution reaction to synthesize 3-Methoxy-1-propanol from 3-chloro-1-propanol also sheds light on the reactivity of chloroalkanes and their potential transformations .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Chloro-1,1-diethoxypropane are not directly reported, the properties of related compounds can be inferred. The synthesis of 3-Methoxy-1-propanol from 3-chloro-1-propanol under optimal conditions, including temperature and reaction time, suggests that similar conditions could be relevant for reactions involving 3-Chloro-1,1-diethoxypropane . The stability of diradicals in different solvents as reported in the study of localized singlet diradicals could also be indicative of the stability of 3-Chloro-1,1-diethoxypropane under various conditions .

Scientific Research Applications

1. Chemical Interactions and Reactions

  • Guseinov et al. (2017) studied the formation of 3-(diethoxymethyl)-3-hydroxy-2-substituted-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium chlorides from 2-chloro-2-(diethoxymethyl)-3-substitutedoxirane, noting the presence of tetrel (C···O) and chalcogen (S···O) bonds in these structures (Guseinov et al., 2017).
  • Leiren et al. (2013) explored the reactivity of 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-one, highlighting its transformations with selected reagents and discussing the conversion of the diethyl acetal moiety to an aldehyde group (Leiren et al., 2013).

2. Molecular Interactions and Enthalpy Studies

  • Meyer et al. (1980) reported on the mixing enthalpies of various acetals, including 1,1-diethoxypropane, with different compounds, examining molecular surface interactions and group contribution formulas (Meyer et al., 1980).

3. Polymerization and Spectroscopic Studies

  • Yokoyama et al. (1977) conducted NMR studies on the growing species of cyclic acetals in cationic polymerization, including the behavior of 1,1-diethoxypropane and its transformation into other compounds (Yokoyama et al., 1977).

4. Gas Phase Reactivity and Kinetics

  • Dagaut et al. (1989) measured the rate constants for the gas phase reactions of hydroxyl radicals with aliphatic polyethers, including 1,1-diethoxypropane, discussing the implications for reaction mechanisms and prediction of reaction rates (Dagaut et al., 1989).

5. Applications in Synthetic Chemistry

  • Valdersnes et al. (2012) described the synthesis of partly modified carbohydrates using 1,1-diethoxy-5-hydroxypent-3-yn-2-one derivatives, discussing the formation of 3-(diethoxymethyl)-2-oxa-6,10-dithiaspiro[4.5]decan-3-ols (Valdersnes et al., 2012).

6. Isomerism and Vibrational Spectra

  • Ogawa et al. (1978) studied the Raman and infrared spectra of 1-chloro-propanes, including 1,1-diethoxypropane, examining rotational isomerism and vibration frequencies (Ogawa et al., 1978).

7. Unimolecular Elimination Studies

  • Rosas et al. (2012) investigated the gas-phase thermal elimination of 1,1-diethoxypropane, providing insights into the reaction kinetics and mechanisms, including the formation of ethanol, acetone, and ethylene (Rosas et al., 2012).

8. Preparation and Pyrolysis

  • Li (2001) discussed the preparation of diethoxypropane from acetone and its pyrolytic decomposition to produce 2-ethoxypropene (Li, 2001).

Safety And Hazards

3-Chloro-1,1-diethoxypropane is a skin and strong eye irritant . Proper safety measures should be taken while handling this compound to avoid direct contact.

properties

IUPAC Name

3-chloro-1,1-diethoxypropane
Source PubChem
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InChI

InChI=1S/C7H15ClO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHONHDWVLPPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20189048
Record name 3-Chloro-1,1-diethoxypropane
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Molecular Weight

166.64 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Chloropropionaldehyde diethyl acetal
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Product Name

3-Chloro-1,1-diethoxypropane

CAS RN

35573-93-4
Record name 3-Chloro-1,1-diethoxypropane
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Record name 3-Chloro-1,1-diethoxypropane
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Record name 3-Chloro-1,1-diethoxypropane
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Record name 3-chloro-1,1-diethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
ZY Lee - 2010 - dr.ntu.edu.sg
The asymmetric hydrophosphination reaction involving (Triphenylphosphoranylidene)acetonitrile and diphenylphosphine was carried out by utilizing palladium complex containing …
Number of citations: 0 dr.ntu.edu.sg
ZY Lee - 2012 - dr.ntu.edu.sg
Over the past decades, the design, synthesis of chiral diphosphines in the field of asymmetric catalysis has grown tremendously due to its widespread applications[1, 2]. The optical pure …
Number of citations: 0 dr.ntu.edu.sg
JR Hwu - 1983 - elibrary.ru
Lewis acid catalyzed cyclization of preformed A-ring epoxides is shown to be a powerful method for the synthesis of steroidal coumpounds. Two convergent total syntheses of d, l-…
Number of citations: 0 elibrary.ru
M Garcia-Valverde, R Pedrosa, M Vicente - Tetrahedron: Asymmetry, 1995 - Elsevier
Condensation of acetals of 3-chloro- and 3-bromopropanal with (−)-1,4-di-O-benzyl-L-threitol and (−)-cis-2,3-bornanediol leads to the corresponding 2-(2′-chloroethyl-)- and 2-(2′-…
Number of citations: 14 www.sciencedirect.com
M Israel, EC Zoll, N Muhammad… - Journal of Medicinal …, 1973 - ACS Publications
4, 14-Diazaheptadecanedialdehyde (2b), the presumed cytoactive metabolite of the novel experimental antitumor agent iV, N'-bis (3-aminopropyl) nonane-1, 9-diamine (lb), was …
Number of citations: 61 pubs.acs.org
FE King, JR Marshall, P Smith - Journal of the Chemical Society …, 1951 - pubs.rsc.org
The required acetal (I) was prepared both by Wohl’s method, ie, reduction of the benzylideneamino-acetal, and also from the 3-chloro-acetal by heating it with benzylamine. The …
Number of citations: 0 pubs.rsc.org
M Yamaura, T Suzuki, H Hashimoto… - Bulletin of the …, 1985 - journal.csj.jp
The title compound, the key intermediate for a total synthesis of bicyclomycin, was synthesized from N,N′-diacetyl anhydroglycine through twelve steps. The three-carbon branch for …
Number of citations: 20 www.journal.csj.jp
S Baweja, T Gabler, P Lönnecke… - Dalton Transactions, 2023 - pubs.rsc.org
Transition metal coordination chemistry and catalysis are rife with phosphine ligands. One of the rather less studied members of the phosphine ligand family are phosphine aldehydes. …
Number of citations: 1 pubs.rsc.org
EW Thomas - The Journal of Organic Chemistry, 1986 - ACS Publications
The synthesis of 2, 3-dihydro-5 (lH)-indolizinone (1), 6, 7, 8, 9-tetrahydro-4 (4Ff)-quinolizinone (2), and 7, 8, 9, 10-tetrahydropyrido [l, 2-o] azepin-4 (6H)-one (3) is described. …
Number of citations: 55 pubs.acs.org
A Búcsi, J Forcada, S Gibanel, V Héroguez… - …, 1998 - ACS Publications
Monodisperse core−shell latex particles functionalized with surface groups that were introduced by the macromonomer technique were obtained by means of a two-step emulsion …
Number of citations: 73 pubs.acs.org

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